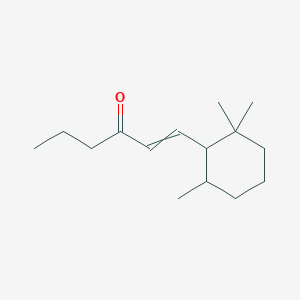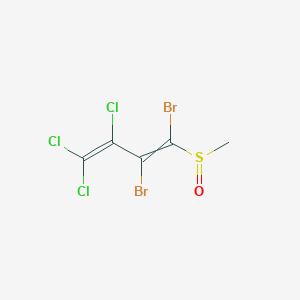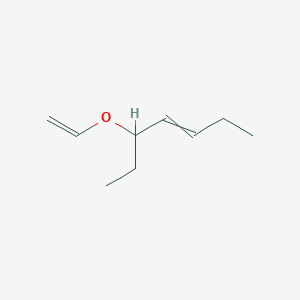
2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- is a heterocyclic compound that features a benzoxazine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones . The reaction conditions often require the presence of an acid catalyst to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .
Scientific Research Applications
2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
- 2H-3,1-Benzoxazine-2,4-(1H)-dione
- 3,4-Dihydro-2H-1,4-benzoxazines
Comparison: 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. Compared to other benzoxazines, this compound may exhibit different reactivity and bioactivity profiles, making it a valuable subject for further research .
Properties
CAS No. |
90284-38-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C12H12N2O/c1-2-5-10-9(4-1)8-15-12(14-10)11-6-3-7-13-11/h1-7,12-14H,8H2 |
InChI Key |
SWDRSDFYFSKCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)




![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)

![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)

![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)




